N-piperidin-3-yl-1H-indazol-5-amine
CAS No.:
Cat. No.: VC14191999
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N4 |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | N-piperidin-3-yl-1H-indazol-5-amine |
| Standard InChI | InChI=1S/C12H16N4/c1-2-11(8-13-5-1)15-10-3-4-12-9(6-10)7-14-16-12/h3-4,6-7,11,13,15H,1-2,5,8H2,(H,14,16) |
| Standard InChI Key | DZCXFGNWECEITN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)NC2=CC3=C(C=C2)NN=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
N-Piperidin-3-yl-1H-indazol-5-amine consists of a bicyclic indazole core (a benzene ring fused to a pyrazole) substituted at the third position with a piperidine ring and at the fifth position with an amine group. The piperidine moiety introduces a six-membered saturated ring containing one nitrogen atom, contributing to the compound’s basicity and conformational flexibility.
Key Structural Features:
-
Molecular Formula: C₁₁H₁₄N₄ (calculated from PubChem data ).
-
Molecular Weight: 202.26 g/mol.
-
Hydrogen Bond Donors/Acceptors: 2 donors (amine and indazole NH) and 4 acceptors (piperidine N, indazole N, and two aromatic N) .
Structural Analogues and Modifications
Variants of this compound often involve substitutions on the piperidine or indazole rings, which alter physicochemical and pharmacological properties. For example:
These modifications demonstrate how strategic substitutions can optimize bioavailability and target engagement.
Synthesis and Optimization
General Synthetic Route
The synthesis of N-piperidin-3-yl-1H-indazol-5-amine typically involves a multi-step process starting with cyclohexanone derivatives. A representative method includes:
-
Cyclization: Reacting 1,3-dicarbonyl cyclohexanone derivatives with hydrazine hydrate in methanol under acidic conditions to form the indazole core .
-
Piperidine Incorporation: Introducing the piperidine group via nucleophilic substitution or reductive amination .
-
Purification: Column chromatography or recrystallization to isolate the final product .
Example Reaction:
Yield and Scalability
Optimized conditions (refluxing methanol, 12–24 hours) achieve yields of 60–75% . Scalability is feasible but requires careful control of stoichiometry to minimize byproducts like unsubstituted indazoles.
Biological Activities and Mechanisms
Antibacterial Efficacy
N-Piperidin-3-yl-1H-indazol-5-amine derivatives exhibit potent activity against Gram-positive bacteria:
| Derivative | MIC against S. aureus (μg/mL) | MIC against B. subtilis (μg/mL) |
|---|---|---|
| 5A | 8 | 16 |
| 5D | 4 | 8 |
| 5F | 2 | 4 |
Mechanistic studies reveal inhibition of DNA gyrase (PDB: 1KZN), a critical enzyme for bacterial DNA replication. Molecular docking shows hydrogen bonding with residues like Glu-50 (2.99 Å) and Arg-76 (2.80 Å), disrupting enzyme function .
Applications in Medicinal Chemistry
Antibacterial Agents
The compound’s efficacy against multidrug-resistant S. aureus positions it as a candidate for novel antibiotics. Its selectivity for bacterial over mammalian enzymes reduces off-target toxicity .
Central Nervous System (CNS) Therapeutics
Structural similarity to known neuroactive indazoles suggests potential in treating anxiety or depression. Further in vivo studies are needed to validate these applications .
Comparative Analysis with Analogues
Pharmacokinetic Profiles
| Parameter | N-Piperidin-3-yl-1H-indazol-5-amine | 3-(1-Methylpiperidinyl)-1H-indazole |
|---|---|---|
| LogP | 2.1 | 1.8 |
| Solubility (mg/mL) | 0.4 | 1.2 |
| Metabolic Stability (t₁/₂) | 45 min | 90 min |
The methylated analogue exhibits improved solubility and metabolic stability, making it preferable for oral formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume